N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide is a complex organic compound that features a combination of a tetrahydrothiophene dioxide moiety and a quinazolinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene, which is oxidized to form the dioxidotetrahydrothiophene moiety, and a quinazolinone derivative. The key steps in the synthesis could involve:
Oxidation: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene.
Condensation: The oxidized product is then condensed with a quinazolinone derivative under specific conditions to form the desired compound.
N-Methylation: The final step involves the methylation of the amide nitrogen to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the quinazolinone moiety or the sulfone group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinazolinone moiety could be involved in binding to specific proteins, while the sulfone group might influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide.
Sulfone Compounds: Compounds like 1,1-dioxidotetrahydrothiophene derivatives.
Uniqueness
What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methylacetamide apart is the combination of the quinazolinone and sulfone moieties in a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-17(10-6-7-24(22,23)9-10)13(19)8-18-14(20)11-4-2-3-5-12(11)16-15(18)21/h2-5,10H,6-9H2,1H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMFEHBPLUMBGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.